5-Chloro-2-{5-phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine
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Overview
Description
5-Chloro-2-{5-phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrimidine ring substituted with a chloro group and a fused octahydropyrrolo[3,4-c]pyrrole ring system with a phenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-{5-phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine typically involves multi-step organic synthesis. One common approach is the nucleophilic substitution reaction on a halogenated pyrimidine precursor. The reaction conditions often include the use of organolithium reagents or other strong nucleophiles to introduce the desired substituents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-{5-phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura and other cross-coupling reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Organolithium reagents, such as phenyllithium, in anhydrous solvents like tetrahydrofuran (THF).
Oxidation: Oxidizing agents like DDQ (2,3-dichloro-5,6-dicyanobenzoquinone).
Reduction: Reducing agents like sodium borohydride (NaBH4).
Major Products
The major products formed depend on the specific reactions and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while coupling reactions can produce biaryl derivatives.
Scientific Research Applications
5-Chloro-2-{5-phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine has several scientific research applications, including:
Medicinal Chemistry: Potential use as a scaffold for drug development due to its unique structure and biological activity.
Material Science: Possible applications in the development of new materials with specific electronic or optical properties.
Biological Studies: Investigation of its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action.
Mechanism of Action
The mechanism of action of 5-Chloro-2-{5-phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its unique structure. These interactions can modulate biological pathways, leading to various effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloropyrimidine: A simpler analog with a chloro group on the pyrimidine ring.
Pyrrolopyrazine Derivatives: Compounds with similar fused ring systems and biological activities.
Uniqueness
5-Chloro-2-{5-phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine is unique due to its complex fused ring system and the presence of both pyrimidine and pyrrolo[3,4-c]pyrrole moieties. This structural complexity may confer distinct biological activities and chemical reactivity compared to simpler analogs.
Properties
IUPAC Name |
5-(5-chloropyrimidin-2-yl)-2-phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4/c17-14-6-18-16(19-7-14)21-10-12-8-20(9-13(12)11-21)15-4-2-1-3-5-15/h1-7,12-13H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZURCUZQACOUAQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC2CN1C3=CC=CC=C3)C4=NC=C(C=N4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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